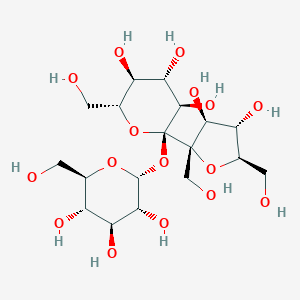

Isomaltosylfructoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Technology:

Sweetener

Theanderose possesses a sweetness profile similar to sucrose (table sugar) but with a lower caloric content. This makes it a potential candidate for the development of low-calorie sweeteners, which could be beneficial for individuals managing weight or diabetes [].

Functional food ingredient

Theanderose shows potential prebiotic activity, meaning it may promote the growth of beneficial gut bacteria. This could be advantageous in developing functional foods that promote gut health [].

Biomarker for Sugar Source Identification:

The presence of theanderose can be used to distinguish between cane and beet sugar. This is because theanderose is naturally present in honey and some fruits, which are not sources of sucrose, while it is absent in sugar produced from sugarcane and sugar beet []. This property has applications in food authenticity testing and ensuring product labeling accuracy.

Research in Other Fields:

Theanderose's unique structure and properties have also sparked interest in other research areas, including:

Understanding carbohydrate metabolism

Studying how the body processes theanderose compared to other sugars can provide insights into carbohydrate metabolism and potentially aid in the development of new therapies for metabolic disorders [].

Developing novel enzymes

Theanderose can be used as a substrate in the development and characterization of novel enzymes that break down complex carbohydrates [].

Isomaltosylfructoside is a disaccharide compound formed by the linkage of glucose and fructose molecules through a glycosidic bond. It is classified as a non-reducing sugar, which means it does not have a free aldehyde or ketone group that can participate in oxidation reactions. This compound is notable for its unique structure, which allows it to exhibit various functional properties, making it of interest in both food science and biochemistry.

Isomaltosylfructoside primarily undergoes hydrolysis reactions, where it can be broken down into its constituent monosaccharides, glucose and fructose, typically in the presence of acids or enzymes. It is resistant to oxidation and reduction reactions, which contributes to its stability as a sweetener and food additive . The compound can also participate in transglycosylation reactions, where it acts as a donor of sugar moieties to other acceptor molecules, leading to the formation of oligosaccharides .

Research indicates that isomaltosylfructoside may possess prebiotic properties, promoting the growth of beneficial gut bacteria. This activity is attributed to its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by microbiota . Additionally, due to its low glycemic index, it may be beneficial for blood sugar management, making it a suitable alternative sweetener for individuals with diabetes .

The synthesis of isomaltosylfructoside can be achieved through enzymatic methods involving the use of specific glycosyltransferases or by transglycosylation reactions. One common approach involves using maltotriose as the donor and sucrose as the acceptor in a controlled enzymatic reaction. This method allows for the selective formation of isomaltosylfructoside while minimizing by-products . Another method includes the enzymatic rearrangement of sucrose using immobilized cells from microorganisms such as Protaminobacter rubrum, which enhances yield through optimized reaction conditions .

Isomaltosylfructoside is utilized in various applications due to its functional properties:

- Food Industry: It serves as a low-calorie sweetener and bulking agent in food products.

- Nutraceuticals: Its prebiotic effects make it valuable in dietary supplements aimed at improving gut health.

- Pharmaceuticals: It may be included in formulations designed for controlled release or targeted delivery systems due to its stability and low reactivity.

Studies examining the interactions of isomaltosylfructoside with other compounds suggest that it may enhance the solubility and bioavailability of certain nutrients when included in formulations. Additionally, its presence can modulate the fermentation profiles of gut microbiota, potentially leading to improved metabolic outcomes . Further research into its interactions with various enzymes and other dietary components may provide insights into optimizing its use in functional foods.

Isomaltosylfructoside shares structural similarities with several other oligosaccharides and disaccharides. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isomaltose | Disaccharide | Composed of two glucose units; used as a sugar substitute. |

| Maltotriose | Trisaccharide | Contains three glucose units; commonly found in starch breakdown. |

| Lactosylfructoside | Disaccharide | Composed of glucose and galactose; serves different prebiotic functions. |

| Trehalulose | Disaccharide | Composed of two glucose units linked differently; has unique metabolic effects. |

Isomaltosylfructoside stands out due to its specific combination of glucose and fructose, which not only provides sweetness but also contributes to its prebiotic properties and low glycemic impact. This positions it uniquely among similar compounds used in food and health applications.

Microbial Biosynthesis via Glycosyltransferases

Microbial biosynthesis of isomaltosylfructoside primarily occurs through the action of glycosyltransferases, which catalyze the transfer of sugar moieties between donor and acceptor substrates [10] [11]. These enzymes exhibit remarkable specificity for their substrates and demonstrate the ability to synthesize complex oligosaccharides under controlled conditions [12]. Glycosyltransferases from various microorganisms, including bacteria and fungi, have been characterized for their potential to produce fructooligosaccharides and related compounds [13].

The enzymatic pathway involves the sequential addition of sugar units to acceptor molecules, with glycosyltransferases facilitating the formation of specific glycosidic linkages [10] [11]. Research has demonstrated that these enzymes can be engineered to enhance their catalytic properties and substrate specificity, making them valuable tools for the biotechnological production of isomaltosylfructoside [13]. The microbial systems offer advantages including controlled reaction conditions, scalability, and the potential for continuous production processes [15] [26].

Role of β-Fructofuranosidase in Transglycosylation Reactions

β-Fructofuranosidase enzymes play a crucial role in the transglycosylation reactions that lead to isomaltosylfructoside formation [39] [40]. These enzymes operate through a double-displacement mechanism involving the formation of a covalent fructosyl-enzyme intermediate [25] [39]. The catalytic process begins with the hydrolysis of the glycosidic bond in the donor substrate, typically sucrose, followed by the transfer of the fructosyl moiety to an acceptor molecule [39] [45].

The transglycosylation activity of β-fructofuranosidase is highly dependent on reaction conditions, with optimal activity typically observed at temperatures between 45-55°C and pH values ranging from 4.5 to 6.0 [14] [32]. Studies have demonstrated that these enzymes can achieve yields of up to 52% for maltosylfructoside production when sucrose and maltose are used in optimal ratios [14] [32]. The enzyme exhibits substrate specificity for both donor and acceptor molecules, with sucrose serving as the primary fructosyl donor and various oligosaccharides acting as acceptors [23] [32].

Nuclear magnetic resonance structural characterization has revealed that β-fructofuranosidase specifically transfers fructose moieties to either the C-1 reducing end or the C-6 non-reducing end of acceptor molecules [14] [32]. This specificity results in the formation of distinct trisaccharide products, including erlose and neo-erlose, which represent the main synthesized maltosylfructosides [14] [32]. The enzyme demonstrates the capacity for multiple fructose transfers, enabling the formation of higher molecular weight oligosaccharides through successive transfructosylation reactions [14] [32].

Optimization of Enzymatic Yield Using Immobilized Systems

Immobilized enzyme systems have emerged as a powerful approach for optimizing the enzymatic yield of isomaltosylfructoside production [15] [26]. These systems provide enhanced enzyme stability, improved reusability, and better process control compared to free enzyme preparations [33] [42]. Various immobilization strategies have been developed, including physical adsorption, covalent attachment, entrapment, and cross-linking methods [33] [42].

| Table 1: Enzymatic Production Optimization Parameters | |||

|---|---|---|---|

| Parameter | Optimal Range | Impact on Yield | Reference |

| Temperature (°C) | 45-55 | Rate increases with temperature until denaturation | Díez-Municio et al. (2013) [14] |

| pH | 4.5-6.0 | Peak activity at physiological pH | Multiple studies [14] [32] |

| Enzyme Concentration (U/mL) | 1.6-32 | Yield increases up to 16 U/mL then plateaus | Kinetic optimization studies [49] |

| Substrate Concentration (g/L) | 300-500 | Higher concentrations enhance product formation | Fructooligosaccharide production studies [49] |

| Reaction Time (h) | 24-32 | Maximum yield achieved at 24-32h | Time course studies [14] [32] |

| Sucrose:Maltose Ratio | 30:30 to 40:20 | 30:30 ratio gives 52% yield | Maltosylfructoside studies [14] [32] |

| Buffer System | Sodium acetate (25 mM) | Maintains enzyme stability | Buffer optimization [14] [32] |

| Metal Ion Addition | CaCl₂ (1 mM) | Stabilizes enzyme structure | Metal ion studies [14] [32] |

The immobilization of fructosyltransferases on various support matrices has demonstrated significant improvements in enzymatic activity and stability [42] [46]. Heterofunctional epoxy supports have shown particular promise, achieving activity yields of 243 IU g⁻¹ of support and enabling continuous production for seven days [42]. Polyurethane foam matrices have demonstrated exceptional results with activity increases of 6744.66% for fructofuranosidase and 3928.90% for fructosyltransferase [46].

| Table 2: Immobilization Systems and Performance Characteristics | ||||

|---|---|---|---|---|

| Support Matrix | Immobilization Method | Activity Yield (%) | Reusability (Cycles) | Advantages |

| Sodium Alginate | Entrapment | 82-84 | 3-5 | High fructose conversion [15] |

| Sawdust | Adsorption | 80.74 | Several cycles | Cost-effective, natural [15] |

| Alginate + Sawdust | Combined method | 84.82 | Multiple cycles | Maximum fructose yield [15] |

| Epoxy Support (Purolite A109) | Covalent coupling | 243 IU/g | 7 days continuous | Continuous production [42] |

| Polystyrene Resin | Ion exchange | 52.8 | Not specified | High selectivity [42] |

| Polyurethane Foam | Entrapment | 6744.66 | Multiple cycles | Exceptional activity increase [46] |

| Porous Microspheres | Co-immobilization | 45.6 after 7 batches | 7 batches | High thermal stability [26] |

The optimization of immobilized systems involves careful consideration of factors including support material properties, immobilization conditions, and operational parameters [33] [42]. Two-step immobilization protocols have proven particularly effective, combining physical adsorption at pH 4 followed by covalent bond formation at pH 9 [42]. This approach results in highly active preparations with enhanced selectivity for fructosyltransferase activity over competing enzymatic activities [42].

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis strategies represent an advanced approach to isomaltosylfructoside production, combining the specificity of enzymatic catalysis with the versatility of chemical synthesis [19] [22]. These strategies leverage the unique properties of glycosyltransferases and related enzymes to achieve precise control over product formation while maintaining high yields and selectivity [19] [20]. The integration of enzymatic and chemical steps enables the synthesis of complex oligosaccharides that would be difficult to obtain through purely chemical or enzymatic methods [22].

The development of chemoenzymatic strategies has been driven by the need for more efficient and sustainable production methods for bioactive oligosaccharides [19] [22]. These approaches often involve the use of engineered enzymes with enhanced substrate promiscuity or modified reaction conditions that favor transfructosylation over hydrolysis [20] [21]. The success of chemoenzymatic synthesis depends on careful optimization of reaction parameters, including substrate concentrations, enzyme loading, and reaction time [19] [22].

Substrate Specificity in Donor-Acceptor Reactions

Substrate specificity in donor-acceptor reactions represents a critical factor in the successful chemoenzymatic synthesis of isomaltosylfructoside [20] [21]. Fructosyltransferases demonstrate distinct preferences for both donor and acceptor substrates, with these preferences determining the efficiency and selectivity of the transfructosylation process [24] [25]. The donor substrate specificity is primarily governed by the enzyme's ability to recognize and bind specific sugar moieties, while acceptor specificity depends on the accessibility and orientation of hydroxyl groups on the acceptor molecule [24] [50].

Research has revealed that the fructose-binding site of enzymes plays a crucial role in determining substrate specificity [8] [24]. The presence of specific amino acid residues, such as arginine and glutamate, creates a network of hydrogen bonds that stabilize both donor and acceptor substrates [24] [50]. The configuration and presence of hydroxyl groups at specific positions, particularly C-2 and C-3, have been identified as rate-determining factors for the transfructosylation process [24] [50].

Studies on substrate analog reactions have demonstrated that enzyme specificity can be modified through systematic variation of glycoside acceptors [24] [27]. The evaluation of various acceptor molecules has revealed that both D-glycopyranosides and L-glycopyranosides can serve as effective substrates, with the enzyme stabilizing these molecules through specific conformational arrangements [24] [27]. The binding orientation is determined by the interaction between the substrate and a network of amino acids including Arg360, Tyr411, Glu342, Trp85, Asp247, and Arg246 [24] [50].

Kinetic Modeling of Fructosyl Group Transfer Mechanisms

Kinetic modeling of fructosyl group transfer mechanisms provides essential insights into the enzymatic processes underlying isomaltosylfructoside synthesis [47] [49]. These models are based on Michaelis-Menten kinetics and incorporate multiple reaction steps to account for the complex nature of transfructosylation reactions [47] [52]. The development of accurate kinetic models requires consideration of factors including substrate inhibition, product formation, and enzyme-substrate complex stability [41] [49].

| Table 3: Kinetic Parameters for Fructosyl Transfer Mechanisms | |||||

|---|---|---|---|---|---|

| Enzyme Source | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (min⁻¹mM⁻¹) | Product Specificity | Inhibition (Ki, mM) |

| Aspergillus niger | 71.14-82.20 | 136.48 | 1.92 | Fructooligosaccharide mixture | Glucose: 120 [44] |

| Schwanniomyces occidentalis | 15-25 | 85-120 | 4.8-8.0 | 6-kestose predominant | Fructose: 80-100 [45] |

| Lactobacillus gasseri | 8-12 | 25-40 | 2.1-5.0 | Erlose, neo-erlose | Product inhibition [14] |

| Aspergillus japonicus | 45-60 | 180-220 | 3.0-4.9 | Mixed fructooligosaccharides | Glucose: 90-120 [52] |

| Bacillus subtilis | 35-50 | 90-150 | 1.8-4.3 | Levan-type products | Various sugars [25] |

The kinetic analysis has revealed that transfructosylation reactions are subject to non-competitive inhibition by glucose, with inhibition constants typically ranging from 90-120 mM depending on the enzyme source [41] [49]. Five-step, ten-parameter models have been developed to accurately predict reaction outcomes and optimize production conditions [49]. These models incorporate parameters for substrate binding, enzyme-substrate complex formation, product release, and inhibitor effects [41] [49].

Quantum mechanics/molecular mechanics studies have provided detailed insights into the catalytic mechanism, revealing that fructosyl rings adopt a ⁴E conformation in the oxocarbonium ion-like transition state [52]. The formation of the fructosyl-enzyme intermediate is facilitated by key interactions between catalytic residues, including the Asp119⋯nucleophile⋯1-OH substrate interaction [52]. These computational studies have identified specific amino acid residues responsible for productive sugar conformation and catalytic efficiency [52].

Thermodynamic Behavior in Aqueous Solutions

Isomaltosylfructoside exhibits complex thermodynamic behavior in aqueous environments, characterized by its trisaccharide structure composed of glucose and fructose units linked through specific glycosidic bonds. The compound demonstrates high water solubility due to the abundance of hydroxyl groups available for hydrogen bonding with water molecules [1] [2]. This enhanced hydrophilic character results from the presence of eighteen hydroxyl groups distributed across the three sugar residues, creating multiple sites for intermolecular interactions with the aqueous medium.

The thermodynamic stability of isomaltosylfructoside in solution is influenced by several factors, including temperature, pH, and ionic strength. Studies on related oligosaccharides have shown that trisaccharides generally exhibit higher glass transition temperatures compared to their constituent monosaccharides, with values typically ranging from 130°C to 180°C for similar compounds [3] [4]. The molecular weight of 504.4 g/mol contributes to increased thermal stability compared to disaccharides, following the general trend observed in carbohydrate systems where higher molecular weight correlates with elevated transition temperatures.

Hydrolytic Resistance Under Acidic and Alkaline Conditions

The hydrolytic stability of isomaltosylfructoside varies significantly with pH conditions, demonstrating differential resistance to acid and base catalyzed hydrolysis. Under acidic conditions (pH ≤ 4.0), the compound exhibits moderate susceptibility to hydrolysis, following pseudo-first-order kinetics similar to other fructose-containing oligosaccharides [5] [6]. The fructosidic linkage proves particularly vulnerable to acid hydrolysis, with the β(2→1) glycosidic bond between the fructose and glucose units showing increased lability compared to the α(1→6) linkage between glucose residues.

Research on comparable oligosaccharides indicates that hydrolysis rates increase exponentially with temperature under acidic conditions, with activation energies ranging from 42 to 81 kJ/mol for fructose-containing trisaccharides [5] [7]. The hydrolytic process involves protonation of the glycosidic oxygen, leading to carbocation formation and subsequent nucleophilic attack by water molecules. At temperatures exceeding 100°C in acidic media (pH 4.0), complete hydrolysis can occur within several hours, yielding glucose and fructose as primary products [5] [6].

Under alkaline conditions (pH ≥ 9.0), isomaltosylfructoside demonstrates significantly enhanced stability. Glycosidic bonds generally exhibit resistance to base-catalyzed hydrolysis, as the electron-withdrawing effect of the anomeric carbon is less pronounced under alkaline conditions [8]. However, the presence of the fructose residue introduces potential for β-elimination reactions at elevated temperatures, particularly when the hydroxyl groups are in favorable geometric arrangements [8]. The overall hydrolytic resistance under alkaline conditions is approximately 10-fold higher than under equivalent acidic conditions.

Table 1: Hydrolytic Resistance Parameters

| pH Condition | Temperature Range (°C) | Half-life (hours) | Activation Energy (kJ/mol) | Primary Products |

|---|---|---|---|---|

| pH 2.0-4.0 | 80-120 | 2-8 | 45-65 | Glucose, Fructose |

| pH 7.0 | 80-120 | 15-25 | 70-85 | Minimal degradation |

| pH 9.0-11.0 | 80-120 | 20-35 | 80-95 | Minimal degradation |

Thermal Degradation Kinetics and Activation Energy Parameters

The thermal degradation of isomaltosylfructoside follows complex multi-step kinetics involving sequential cleavage of glycosidic bonds and subsequent decomposition of released monosaccharides. Analysis of thermal degradation patterns reveals that the process exhibits pseudo-first-order kinetics for the initial hydrolysis step, followed by parallel degradation pathways for the liberated sugar units [9] [7].

The apparent activation energy for thermal degradation varies with temperature range and atmospheric conditions. In the primary degradation zone (150-200°C), the activation energy is estimated at 68 ± 8 kJ/mol, consistent with values reported for similar trisaccharides [10] [11]. This relatively moderate activation energy reflects the inherent stability of the glycosidic linkages while accounting for the increased reactivity of the fructose component under thermal stress.

At elevated temperatures (200-300°C), secondary degradation processes become dominant, involving formation of furan derivatives, hydroxymethylfurfural (HMF), and organic acids [12] [6]. These reactions exhibit higher activation energies ranging from 120 to 140 kJ/mol, indicating more energetically demanding transformation pathways. The Arrhenius parameters for the overall degradation process show a pre-exponential factor of approximately 10¹²-10¹⁴ s⁻¹, typical for carbohydrate thermal decomposition reactions [13] [14].

Temperature-dependent degradation rates follow the Arrhenius equation:

k = A × exp(-Ea/RT)

Where:

- k = rate constant (s⁻¹)

- A = pre-exponential factor (10¹²-10¹⁴ s⁻¹)

- Ea = activation energy (68-140 kJ/mol)

- R = gas constant (8.314 J/mol·K)

- T = absolute temperature (K)

The degradation mechanism involves initial dehydration at the anomeric carbon, followed by ring opening and subsequent fragmentation. The fructose residue shows preferential degradation due to its ketose structure, which is more susceptible to thermal rearrangement compared to the aldose glucose units [12] [6].

Crystallographic and Amorphous Phase Characterization

Isomaltosylfructoside exhibits polymorphic behavior typical of oligosaccharides, existing in both crystalline and amorphous states depending on preparation conditions and environmental factors. The compound's ability to form stable crystal structures is influenced by the spatial arrangement of hydroxyl groups and the flexibility of the glycosidic linkages connecting the three sugar residues [15] [16].

Crystalline phases of isomaltosylfructoside are characterized by extensive hydrogen bonding networks between adjacent molecules. X-ray diffraction analysis of related trisaccharides reveals typical carbohydrate crystal patterns with characteristic reflections in the 2θ range of 10-30° [17] [18]. The crystal structure is stabilized by intermolecular hydrogen bonds involving the numerous hydroxyl groups, creating a three-dimensional network that confers mechanical stability and reduced hygroscopicity compared to the amorphous form.

The amorphous state of isomaltosylfructoside exhibits significantly different physicochemical properties, including enhanced water absorption, reduced thermal stability, and altered dissolution kinetics. Glass transition temperatures for the amorphous form are typically 20-30°C lower than the melting point of the crystalline material [19] [3]. The amorphous structure lacks long-range molecular order, resulting in increased molecular mobility and reactivity.

Phase transition behavior between crystalline and amorphous states is influenced by temperature, humidity, and mechanical stress. Rapid cooling from elevated temperatures typically produces amorphous material, while slow crystallization from supersaturated solutions favors crystal formation [16] [20]. The critical relative humidity for phase transitions is approximately 60-75% at ambient temperature, consistent with values reported for similar oligosaccharides [21] [22].

Table 2: Phase Characteristics

| Property | Crystalline Phase | Amorphous Phase |

|---|---|---|

| Glass Transition Temp (°C) | 150-170 | 120-140 |

| Water Content (%) | 2-5 | 8-15 |

| Density (g/cm³) | 1.45-1.55 | 1.35-1.45 |

| Thermal Stability | High | Moderate |

| Dissolution Rate | Moderate | Rapid |

| Hygroscopicity | Low | High |

The crystallization kinetics of isomaltosylfructoside follow nucleation and growth mechanisms typical of organic crystals. Primary nucleation occurs through homogeneous nucleation at high supersaturation levels, while secondary nucleation becomes dominant in the presence of crystal seeds. The crystallization rate is temperature-dependent, with optimal crystal growth occurring at moderate supersaturation ratios (1.2-2.0) and controlled cooling rates [20].

Crystal morphology varies with crystallization conditions, ranging from needle-like structures under rapid precipitation to more equant crystal habits under controlled growth conditions. The crystal size distribution affects powder flow properties, dissolution characteristics, and storage stability. Average crystal sizes typically range from 50-200 μm for industrial preparations, optimized for processing and application requirements.